Silvestrol aglycone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

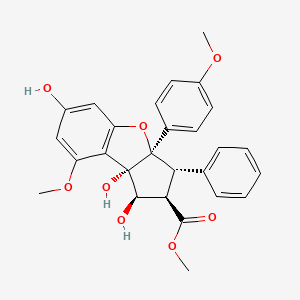

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLOONIBWUNKDH-PXIJUOARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70636037 | |

| Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960365-65-5 | |

| Record name | Methyl (1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960365-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Silvestrol Aglycone: A Technical Guide to its Natural Origin, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of silvestrol (B610840), a potent natural product, with a focus on its natural sources, detailed isolation protocols, and relevant biological data. While the primary focus of available research is on silvestrol, this guide also addresses its core structure, the silvestrol aglycone.

Introduction: Silvestrol and its Aglycone Core

Silvestrol is a complex cyclopenta[b]benzofuran natural product that has garnered significant interest for its potent anticancer and antiviral activities.[1][2] Its unique chemical structure features a rocaglate core and an unusual dioxanyloxy moiety, which is crucial for its high biological potency.[1][3] The term "this compound" refers to the core rocaglate structure without the characteristic sugar-like dioxanyloxy group.

Current scientific literature indicates that silvestrol is the compound isolated directly from natural sources. There is no substantial evidence to suggest that this compound is a naturally occurring metabolite in these plants. Therefore, the aglycone is primarily accessible through chemical synthesis or by the chemical hydrolysis of the parent compound, silvestrol.

Natural Sources of Silvestrol

Silvestrol is exclusively found in plant species of the genus Aglaia (family Meliaceae).[1][4] While it is considered a rare constituent, several species have been identified as sources, with varying yields depending on the plant part and collection location.

Table 1: Natural Sources of Silvestrol

| Plant Species | Plant Part(s) | Reported Yield (% w/w) | Geographic Origin | Reference(s) |

| Aglaia foveolata | Stem Bark, Fruits, Twigs | Up to 0.02% (Stem Bark) | Indonesia (Kalimantan) | [3] |

| Aglaia silvestris | Fruits, Twigs | Not specified | Indonesia | [5] |

| Aglaia leptantha | Not specified | Not specified | Malaysia | [1] |

| Aglaia stellatopilosa | Stems | Not specified | Malaysia (Sarawak) | [6] |

| Aglaia perviridis | Roots | Not specified | Vietnam | [7] |

Isolation and Purification Protocols

The isolation of silvestrol is typically achieved through a multi-step process involving solvent extraction and chromatography, guided by bioassays to track the active fractions.

Experimental Protocol: Isolation of Silvestrol from Aglaia foveolata

This protocol is a synthesized methodology based on descriptions of large-scale isolation efforts.[3][8]

1. Plant Material Collection and Preparation:

- Collect fresh stem bark of Aglaia foveolata.

- Air-dry the plant material in a shaded, well-ventilated area until brittle.

- Grind the dried bark into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

- Macerate the powdered bark (e.g., 1 kg) with chloroform (B151607) (CHCl₃) at room temperature for 48-72 hours.

- Filter the mixture and collect the chloroform extract.

- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

- Combine the chloroform extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude chloroform-soluble extract.

3. Fractionation (Bioassay-Guided):

- Subject the crude extract to vacuum liquid chromatography (VLC) over a silica (B1680970) gel column.

- Elute the column with a stepwise gradient of solvents, typically starting with n-hexane, followed by increasing proportions of ethyl acetate (B1210297) (EtOAc) and then methanol (B129727) (MeOH). (e.g., Hexane -> Hexane:EtOAc -> EtOAc -> EtOAc:MeOH -> MeOH).

- Collect fractions of suitable volume and test their cytotoxicity against a relevant cancer cell line (e.g., HT-29, LNCaP).

4. Chromatographic Purification:

- Pool the active fractions identified in the bioassay.

- Further purify the active concentrate using repeated column chromatography on silica gel, employing isocratic or shallow gradient elution with solvent systems like hexane-acetone or dichloromethane-methanol.

- For final purification, utilize High-Performance Liquid Chromatography (HPLC), preferably on a semi-preparative C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water, to yield pure silvestrol.

5. Structure Confirmation:

- Confirm the identity and purity of the isolated silvestrol using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

- Confirm the absolute stereochemistry via single-crystal X-ray diffraction analysis.[3]

General Protocol: Derivation of this compound

As this compound is not naturally isolated, it must be derived from silvestrol. A standard method for cleaving such a glycosidic-like ether linkage involves acidic hydrolysis.

1. Acidic Hydrolysis (General Approach):

- Dissolve pure silvestrol in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water.

- Add a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

- Heat the reaction mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

- Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

- Extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- Purify the resulting crude product (this compound) using column chromatography or HPLC.

Note: This is a generalized protocol. Specific reaction conditions (acid concentration, temperature, time) would require optimization for silvestrol to maximize yield and minimize degradation.

Quantitative Biological Data

Silvestrol exhibits potent cytotoxic and anti-proliferative activity across a wide range of human cancer cell lines at nanomolar concentrations.

Table 2: In Vitro Cytotoxicity of Silvestrol against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference(s) |

| LNCaP | Prostate Cancer | Cytotoxicity | ED₅₀ | 1.5 | [2] |

| PC-3 | Prostate Cancer | Cytotoxicity | LC₅₀ | 12 | [2] |

| A549 | Lung Cancer | Cytotoxicity | LC₅₀ | 15 | [2] |

| Lu1 | Lung Cancer | Cytotoxicity | ED₅₀ | 1.2 | [9] |

| MCF-7 | Breast Cancer | Cytotoxicity | ED₅₀ | 1.2 | [2] |

| HT-29 | Colon Cancer | Cytotoxicity | IC₅₀ | 0.7 | [9] |

| U87 | Glioblastoma | Viability (MTT) | IC₅₀ (24h) | 13.2 | [10] |

| U251 | Glioblastoma | Viability (MTT) | IC₅₀ (24h) | 22.9 | [10] |

| K562 | Leukemia | Growth Inhibition | GI₅₀ | 12 | [2] |

| CLL Cells | Chronic Lymphocytic Leukemia | Cytotoxicity | LC₅₀ (72h) | 6.9 |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Silvestrol Isolation

The following diagram illustrates the general workflow for the isolation of silvestrol from its natural source.

Signaling Pathway of Silvestrol-Induced Apoptosis

Silvestrol primarily functions by inhibiting the DEAD-box RNA helicase eIF4A, a key component of the translation initiation complex. This leads to a blockage of protein synthesis, particularly of oncogenes with complex 5' UTRs, and subsequently induces apoptosis through the intrinsic mitochondrial pathway.

References

- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Characterization of Minor Analogues of Silvestrol and other Constituents from a Large-scale Recollection of Aglaia foveolata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repo.uni-hannover.de [repo.uni-hannover.de]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Additional Bioactive Silvestrol Analogs from the Roots of Aglaia perviridis Collected in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of minor analogues of silvestrol and other constituents from a large-scale re-collection of Aglaia foveolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis and Chemical Structure of Silvestrol Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silvestrol is a potent natural product belonging to the rocaglate family, which has garnered significant attention in the field of oncology for its profound anticancer activities. At the heart of Silvestrol's complex architecture lies its aglycone, a cyclopenta[b]benzofuran core that is crucial for its biological function. This technical guide provides a comprehensive overview of the chemical synthesis and structure of Silvestrol aglycone, drawing from seminal works in the field. It is intended to serve as a detailed resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Chemical Structure of this compound

The core structure of this compound is a rigid, tetracyclic cyclopenta[b]benzofuran system. This intricate framework is decorated with various functional groups that contribute to its chemical properties and biological activity. Key structural features include a dihydroxylated cyclopentane (B165970) ring fused to a benzofuran (B130515) moiety, which in turn is substituted with methoxy (B1213986) and hydroxyl groups. The precise stereochemistry of the multiple chiral centers within the aglycone is critical for its potent inhibitory effects on protein translation.

Total Synthesis of this compound

The total synthesis of Silvestrol, and by extension its aglycone, has been a significant challenge for synthetic chemists, successfully addressed by the research groups of Porco and Rizzacasa.[1][2] Their approaches, while differing in certain aspects, share key strategic elements that have paved the way for the synthesis of various rocaglate analogues. A biomimetic approach has been central to the successful synthesis, particularly in the construction of the complex cyclopenta[b]benzofuran core.[2]

Key Synthetic Strategies

The cornerstone of the synthesis of the this compound is a biomimetic [3+2] photocycloaddition reaction.[1][2] This elegant transformation allows for the construction of the intricate cyclopenta[b]benzofuran skeleton in a highly efficient manner. The general workflow for the synthesis of the aglycone core is depicted below.

Caption: General synthetic workflow for the this compound core.

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of the this compound, adapted from the literature.

1. Synthesis of the 3-Hydroxyflavone (B191502) Precursor:

The synthesis of the requisite 3-hydroxyflavone derivative typically begins with commercially available substituted phenols and involves several steps, including protection of functional groups, acylation, and cyclization to form the flavone (B191248) core. The hydroxyl group at the 3-position is introduced via an Algar-Flynn-Oyamada (AFO) reaction or a related oxidative cyclization.

2. Photochemical [3+2] Cycloaddition:

A solution of the 3-hydroxyflavone derivative and a suitable cinnamate ester in a solvent such as benzene (B151609) or toluene (B28343) is irradiated with a high-pressure mercury lamp. The reaction is typically carried out at room temperature for several hours until the starting materials are consumed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting bicyclic intermediate is purified by column chromatography.

3. Base-Mediated Rearrangement to the Cyclopenta[b]benzofuran Core:

The purified bicyclic intermediate from the photocycloaddition step is dissolved in a suitable solvent, such as methanol (B129727) or tetrahydrofuran (B95107) (THF). A base, for instance, potassium carbonate or sodium methoxide, is added to the solution, and the mixture is stirred at room temperature. This base-mediated rearrangement leads to the formation of the thermodynamically more stable cyclopenta[b]benzofuran core of the this compound. The reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The crude product is then purified by silica (B1680970) gel chromatography to yield the this compound core.

Quantitative Data: Biological Activity of Silvestrol

Silvestrol exhibits potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines. The following table summarizes some of the reported 50% inhibitory concentration (IC50) values for Silvestrol.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LNCaP | Prostate Cancer | 1 - 7 | [3] |

| PC-3 | Prostate Cancer | 1 - 7 | [3] |

| MDA-MB-231 | Breast Cancer | 1 - 7 | [3] |

| U87 | Glioblastoma | 13.152 | [4] |

| U251 | Glioblastoma | 22.883 | [4] |

| HCT116 | Colon Cancer | Not specified | [3] |

| HT29 | Colon Cancer | Not specified | [3] |

Signaling Pathways Modulated by Silvestrol

Silvestrol exerts its potent anticancer effects by modulating key cellular signaling pathways, primarily by inhibiting protein translation and inducing apoptosis.

Inhibition of Protein Translation via eIF4A

Silvestrol's primary mechanism of action is the inhibition of the DEAD-box RNA helicase, eIF4A, a critical component of the eIF4F translation initiation complex.[5] By binding to eIF4A, Silvestrol clamps the helicase onto mRNA, preventing the unwinding of secondary structures in the 5' untranslated region (5'-UTR). This stalls the scanning of the 43S pre-initiation complex, leading to a global shutdown of cap-dependent translation.

Caption: Silvestrol's inhibition of the eIF4F translation initiation complex.

Induction of Apoptosis

Silvestrol is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[6][7][8] Its pro-apoptotic effects are primarily mediated through the intrinsic or mitochondrial pathway. Silvestrol treatment leads to the disruption of the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. This, in turn, triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis. Specifically, Silvestrol has been shown to induce the activation of caspase-9 and caspase-3.[9]

Caption: Silvestrol-induced mitochondrial pathway of apoptosis.

Conclusion

The this compound represents a formidable synthetic challenge and a valuable scaffold for the development of novel anticancer agents. The elucidation of its total synthesis has not only provided access to this complex natural product but has also enabled the exploration of its structure-activity relationships. A thorough understanding of its chemical synthesis and the signaling pathways it modulates is paramount for the rational design of next-generation rocaglate-based therapeutics with improved efficacy and pharmacological properties. This guide provides a foundational resource for researchers dedicated to advancing this promising area of cancer research.

References

- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomimetic Total Synthesis – Rizzacasa Group [rizzacasa.chemistry.unimelb.edu.au]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 | Anticancer Research [ar.iiarjournals.org]

- 8. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silvestrol induces early autophagy and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Silvestrol Aglycone in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silvestrol (B610840), a natural product isolated from the plants of the genus Aglaia, has demonstrated potent anticancer activity. Its mechanism of action primarily involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for the initiation of protein translation.[1][2][3] This inhibition leads to a reduction in the synthesis of proteins essential for cancer cell survival and proliferation, ultimately inducing apoptosis.[4][5] Silvestrol aglycone, a structural analogue of Silvestrol, has also been shown to inhibit protein translation and exhibit cytotoxic effects in cancer cells. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

Silvestrol and its aglycone target the eIF4A RNA helicase, a key component of the eIF4F translation initiation complex. By binding to eIF4A, these compounds clamp it onto mRNA, preventing the unwinding of secondary structures in the 5' untranslated region (5'-UTR) of mRNAs.[6][7][8] This action effectively stalls the ribosome recruitment process, leading to a global suppression of cap-dependent translation. Notably, mRNAs encoding oncoproteins and cell survival proteins are often highly dependent on eIF4A activity, making them particularly sensitive to inhibition by Silvestrol and its analogues.[7] The downstream effects of this translational repression include cell cycle arrest and the induction of apoptosis through the mitochondrial pathway.[4][5][9]

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the in vitro activity of this compound in various cancer cell lines and reporter assays.

| Compound | Assay | Cell Line/System | Endpoint | Value | Reference |

| This compound | Protein Translation Inhibition | myc-LUC Luciferase Reporter | EC50 | 10 nM | MedChemExpress |

| This compound | Protein Translation Inhibition | tub-LUC Luciferase Reporter | EC50 | 200 nM | MedChemExpress |

| This compound | Cell Proliferation | MDA-MB-231 (Breast Cancer) | E50 | 20 ± 10 nM (72h) | MedChemExpress |

Signaling Pathways

The inhibition of eIF4A by this compound initiates a cascade of downstream effects, impacting key signaling pathways involved in cancer cell proliferation and survival. The primary consequence is the downregulation of proteins crucial for cell cycle progression and the suppression of anti-apoptotic factors. This ultimately leads to the activation of the intrinsic apoptotic pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. RNA G-quadruplexes cause eIF4A-dependent oncogene translation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Silvestrol Aglycone as a Translation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of silvestrol (B610840) and its aglycone, potent natural product inhibitors of protein synthesis. It details the interaction with the translation initiation factor eIF4A, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core mechanisms and workflows.

Core Mechanism of Action: The Molecular Clamp

Silvestrol and other rocaglates are a class of natural products that exhibit potent anticancer and antiviral activity by inhibiting cap-dependent translation initiation.[1][2] Their primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[3][4] eIF4A is a critical component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G.[2] The eIF4F complex is responsible for unwinding the secondary structure in the 5' untranslated region (5' UTR) of mRNAs, a rate-limiting step for the recruitment of the 43S preinitiation complex and subsequent scanning to the start codon.[1][5]

Unlike conventional inhibitors that block an active site, silvestrol functions as an interfacial inhibitor or a "molecular clamp".[6][7] Its mechanism involves the following key steps:

-

Enhanced RNA Binding: Silvestrol increases the binding affinity of eIF4A for specific mRNA sequences.[5][8]

-

Interfacial Clamping: Structural studies reveal that rocaglates bind to a bimolecular cavity formed at the interface of eIF4A and a sharply bent pair of consecutive purine (B94841) bases in an mRNA strand.[6] This interaction clamps eIF4A onto the polypurine RNA sequence.[6][7] The drug makes critical contacts with both the protein (specifically residues like F163 and Q195 in human eIF4A1) and the RNA bases.[5]

-

Stalling of Helicase Activity: This clamping action locks the eIF4A helicase in a closed conformation on the mRNA, preventing it from carrying out the multiple rounds of ATP-dependent RNA remodeling and unwinding required for ribosome scanning.[2][6]

-

Inhibition of Translation Initiation: The stalled eIF4A-silvestrol-RNA complex creates a steric barrier that blocks the scanning 43S preinitiation complex, thereby inhibiting translation.[7][9] This leads to a depletion of active eIF4A from the eIF4F complex, further disrupting the initiation process.[1][6]

This unique mechanism confers a degree of mRNA selectivity. Transcripts with highly structured 5' UTRs or those containing polypurine-rich sequences are particularly sensitive to silvestrol's inhibitory effects.[2][7]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical cap-dependent translation initiation pathway and the specific point of inhibition by Silvestrol.

The "Molecular Clamp" Model

The diagram below conceptualizes how silvestrol locks eIF4A onto a polypurine RNA sequence.

Quantitative Data Summary

The inhibitory activity of silvestrol has been quantified across various cell lines and experimental systems.

Table 1: In Vitro and In-Cell Inhibitory Concentrations of Silvestrol

| Assay Type | System / Cell Line | Endpoint | IC50 / EC50 | Reference(s) |

| In Vitro Translation | Rabbit Reticulocyte Lysate | Cap-dependent translation | ~0.3 µM | [10] |

| Cell Growth Inhibition | Jurkat Cells | Protein Synthesis | ~2.5 nM | [1] |

| Cell Growth Inhibition | NIH/3T3 Cells | Protein Synthesis | ~5 nM | [1] |

| Antiviral Activity | MRC-5 Cells (Poliovirus) | Viral Replication | 20 nM | [8] |

| Antiviral Activity | MRC-5 Cells (HRV A1) | Viral Replication | 100 nM | [8] |

| Anticancer Activity | HCC Cell Lines (various) | Cell Growth | 12.5 - 86 nM | [11] |

| Anticancer Activity | CLL Cells | Apoptosis | ~10 nM | [12] |

| Anticancer Activity | DLD1 & HCT116 CRC Cells | Cell Viability | Concentration-dependent | [13] |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary based on the specific experimental conditions, cell type, and duration of exposure.

Key Experimental Protocols

The mechanism of silvestrol has been elucidated through several key experimental techniques. Detailed methodologies are provided below.

In Vitro Translation (IVT) Assay

This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein from an mRNA template in a cell-free system.[14][15]

Objective: To quantify the dose-dependent inhibition of cap-dependent protein synthesis.

Methodology:

-

System Preparation: Utilize a commercially available cell-free translation system, such as rabbit reticulocyte lysate or HeLa cell extract.[14][15]

-

Reporter mRNA: Use a capped and polyadenylated mRNA transcript encoding a reporter enzyme, typically Firefly Luciferase for cap-dependent translation.[10][15] A second reporter, such as Renilla Luciferase under the control of a viral IRES (e.g., HCV IRES), can be included as a control for cap-independent translation.[10]

-

Reaction Setup:

-

In a microplate format, prepare reactions containing the cell-free extract, an amino acid mixture, an energy source (ATP/GTP), and the reporter mRNA(s).

-

Add silvestrol aglycone at a range of concentrations (e.g., 0.1 nM to 10 µM) to respective wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the reactions at the optimal temperature (typically 30-37°C) for 60-90 minutes to allow for protein synthesis.[15]

-

Detection:

-

Add the appropriate luciferase substrate (e.g., luciferin (B1168401) for Firefly Luciferase).

-

Measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of synthesized protein.

-

-

Data Analysis: Normalize the luminescence values from silvestrol-treated wells to the vehicle control. Plot the relative translation rate against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Polysome Profiling

This technique separates ribosomal subunits, monosomes (single ribosomes on mRNA), and polysomes (multiple ribosomes on mRNA) by sucrose (B13894) density gradient ultracentrifugation. A decrease in the polysome-to-monosome (P/M) ratio indicates an inhibition of translation initiation.[10][16][17]

Objective: To visualize the effect of silvestrol on ribosome loading onto mRNA transcripts in vivo.

Methodology:

-

Cell Treatment: Culture cells (e.g., Jurkat, MDA-MB-231) to ~80% confluency. Treat with silvestrol (e.g., 25-80 nM) or vehicle for a specified time (e.g., 2-13 hours).[10][16]

-

Translation Arrest: Prior to harvesting, add cycloheximide (B1669411) (100 µg/mL) to the culture medium for 15 minutes to arrest translating ribosomes on the mRNA.[17][18]

-

Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells in a hypotonic lysis buffer containing detergents (e.g., Triton X-100), cycloheximide, and RNase inhibitors.[17]

-

Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in centrifuge tubes.

-

Ultracentrifugation: Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 40,000 rpm) for several hours at 4°C.[19]

-

Fractionation and Monitoring:

-

Puncture the bottom of the tube and collect fractions from the gradient.

-

Continuously measure the absorbance at 260 nm (A260) of the effluent using a UV monitor. This generates a profile showing peaks corresponding to 40S/60S subunits, 80S monosomes, and polysomes.

-

-

Data Analysis: Compare the polysome profiles from silvestrol-treated and control cells. A potent initiation inhibitor like silvestrol will cause a significant decrease in the area of the polysome peaks and a corresponding increase in the 80S monosome peak.[10][16] RNA can be isolated from the fractions for downstream analysis (e.g., qPCR, sequencing) to identify specific affected transcripts.[18]

eIF4A Helicase Activity Assay

This assay measures the ability of eIF4A to unwind a double-stranded RNA substrate, an activity that is stalled by silvestrol.[20][21]

Objective: To directly measure the effect of silvestrol on the RNA duplex unwinding activity of eIF4A.

Methodology:

-

Substrate Preparation: Synthesize an RNA duplex substrate. One strand is labeled at its 5' end with a fluorophore (e.g., Cy3), and the other strand is labeled at its 3' end with a corresponding quencher (e.g., BHQ).[21] When the strands are annealed, the fluorescence is quenched.

-

Reaction Components: Use purified recombinant human eIF4A. The activity can be enhanced by including accessory factors eIF4G and eIF4B.[21][22]

-

Reaction Setup:

-

In a fluorometer-compatible plate, combine the reaction buffer (containing HEPES, KCl, DTT), ATP, and the fluorescent RNA duplex substrate.

-

Add purified eIF4A (and accessory factors, if used).

-

Add this compound or vehicle control.

-

-

Measurement:

-

Initiate the reaction by adding MgCl2.

-

Monitor the increase in fluorescence in real-time. As eIF4A unwinds the duplex, the fluorophore and quencher separate, resulting in an increase in fluorescence signal.

-

-

Data Analysis: Calculate the initial rate of unwinding from the linear portion of the fluorescence time course. Compare the rates in the presence and absence of the inhibitor to determine its effect on helicase activity. Silvestrol is expected to inhibit the rate of unwinding.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 8. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic suppression of translation initiation modulates chemosensitivity in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of the translation inhibitor silvestrol in hepatocellular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Techniques for Screening Translation Inhibitors [mdpi.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. escholarship.org [escholarship.org]

- 17. Polysome profiling links translational control to the radioresponse of glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Polysome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monitoring RNA restructuring in a human cell-free extract reveals eIF4A-dependent and eIF4A-independent unwinding activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Duplex unwinding and ATPase activities of the DEAD-box helicase eIF4A are coupled by eIF4G and eIF4B - PMC [pmc.ncbi.nlm.nih.gov]

- 22. discovery.researcher.life [discovery.researcher.life]

Unveiling the Bioactivity of Silvestrol Aglycone: A Technical Guide for Researchers

An In-Depth Examination of the Preliminary Biological Screening, Mechanism of Action, and Experimental Protocols for a Promising eIF4A Inhibitor.

Silvestrol (B610840), a natural product isolated from plants of the Aglaia genus, and its synthetic analogue, Silvestrol aglycone, have emerged as potent inhibitors of protein synthesis with significant potential in oncology and virology. These molecules exert their effects by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase crucial for the initiation of cap-dependent translation. By clamping eIF4A onto mRNA, they stall ribosome scanning and preferentially inhibit the translation of mRNAs with complex 5' untranslated regions, a characteristic of many oncoproteins and viral proteins. This guide provides a comprehensive overview of the preliminary biological activity screening of this compound, offering detailed data, experimental protocols, and visual representations of its mechanism for researchers in drug development.

Quantitative Biological Activity

The preliminary screening of this compound and its parent compound, Silvestrol, has revealed potent biological activity across various models. The following tables summarize the key quantitative data for anticancer and antiviral efficacy.

Anticancer Activity

This compound demonstrates potent inhibition of protein translation initiation in cancer cells.[1] While extensive cytotoxicity data for the aglycone is still emerging, its parent compound, Silvestrol, exhibits broad and potent anticancer activity in the low nanomolar range across numerous cancer cell lines.

Table 1: Protein Translation Inhibition by this compound [1]

| Assay Target | Cell Line | EC50 (nM) |

| myc-LUC Luciferase Reporter | Cancer Cells | 10 |

| tub-LUC Luciferase Reporter | Cancer Cells | 200 |

Table 2: Cytotoxicity of Silvestrol in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Activity (nM) | Metric |

| HT-29 | Colon Cancer | 0.7 | CC50 |

| Chronic Lymphocytic Leukemia (CLL) | Leukemia | 6.9 | LC50 |

| A549 | Lung Cancer | 9.42 | CC50 |

| HEK293T | Kidney | 16 | CC50 |

| Caki-2 | Kidney Cancer | 37 | CC50 |

| LNCaP | Prostate Cancer | 30-120 (Dose-dependent effects observed) | N/A |

| Hepatocellular Carcinoma (HCC) | Liver Cancer | 12.5–86 | IC50 |

[Note: CC50 refers to the 50% cytotoxic concentration, LC50 to the 50% lethal concentration, and IC50 to the 50% inhibitory concentration.][2][3][4][5]

Antiviral Activity

Silvestrol has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. Its mechanism, which targets a host factor (eIF4A), makes it a promising candidate for antiviral therapy with a potentially high barrier to resistance.[6][7]

Table 3: Antiviral Activity of Silvestrol

| Virus | Cell Line | EC50 (nM) |

| MERS-CoV | MRC-5 | 1.3 |

| HCoV-229E | MRC-5 | 3.0 |

| Various Corona- and Ebolaviruses | Various | ~5 |

| Poliovirus (PV) | MRC-5 | 20 |

| Human Rhinovirus (HRV) A1 | MRC-5 | 100 |

[Note: EC50 refers to the 50% effective concentration.][6][7][8][9]

Mechanism of Action: Inhibition of eIF4A

Silvestrol and its aglycone function by locking the eIF4A helicase onto polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNA (mRNA). This action prevents the unwinding of complex RNA secondary structures, which is a prerequisite for the assembly of the 43S preinitiation complex and subsequent ribosome scanning. Consequently, the translation of a subset of mRNAs, particularly those encoding proteins involved in cell proliferation and survival (e.g., cyclins, Mcl-1), is suppressed, leading to cell cycle arrest and apoptosis in cancer cells or inhibition of viral replication.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following sections outline key experimental protocols used in the screening of Silvestrol and its analogues.

Cytotoxicity and Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692), which is indicative of metabolic activity and thus cell viability.[4]

Materials:

-

Target cell lines (e.g., A549, HT-29)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[4]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the CC50/IC50 value using non-linear regression analysis.

Protein Synthesis Inhibition (Luciferase Reporter Assay)

This assay quantifies the inhibitory effect on cap-dependent translation by measuring the expression of a luciferase reporter gene under the control of a specific 5' UTR (e.g., c-myc).[1]

Materials:

-

HeLa or other suitable cells

-

Luciferase reporter plasmid (e.g., pGL3-myc-LUC)

-

Transfection reagent

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization).

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Cell Lysis: After the desired treatment period (e.g., 16-24 hours), wash the cells with PBS and lyse them using the provided lysis buffer.[12]

-

Luciferase Assay:

-

Transfer 20 µL of cell lysate to a luminometer plate.

-

Add 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure the luminescence.

-

Add 100 µL of Stop & Glo® Reagent (quenches firefly and provides Renilla substrate) and measure the Renilla luminescence.[12]

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percent inhibition relative to the vehicle control and determine the EC50 value.

Western Blot Analysis for Downstream Targets

Western blotting is used to detect changes in the expression levels of specific proteins that are downstream of eIF4A, confirming the mechanism of action. Key targets include short-lived survival proteins like Mcl-1 and Cyclin D1.[5][13]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer and system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[13]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validate User [ashpublications.org]

- 5. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. assaygenie.com [assaygenie.com]

- 13. benchchem.com [benchchem.com]

The Intricate Dance of Structure and Activity: A Technical Guide to Silvestrol Analogues in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silvestrol (B610840), a natural product isolated from the plants of the Aglaia genus, has emerged as a potent and promising anti-cancer agent. Its unique cyclopenta[b]benzofuran core structure and its mechanism of action, targeting the eukaryotic initiation factor 4A (eIF4A), have spurred significant interest in the development of its analogues for improved therapeutic efficacy. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of silvestrol analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Core Structure and Mechanism of Action

Silvestrol and its analogues belong to the flavagline (or rocaglate) family of natural products.[1] They exert their cytotoxic effects by inhibiting protein synthesis at the translation initiation step.[2][3] The primary molecular target of these compounds is eIF4A, an ATP-dependent DEAD-box RNA helicase that is a critical component of the eIF4F complex.[4][5] Silvestrol functions as a molecular clamp, stabilizing the interaction between eIF4A and specific RNA sequences, thereby stalling the helicase activity required for unwinding mRNA secondary structures in the 5'-untranslated region (5'-UTR).[2][5] This ultimately prevents the assembly of the 48S pre-initiation complex and inhibits cap-dependent translation.[3]

Structure-Activity Relationships of Silvestrol Analogues

The intricate structure of silvestrol offers multiple avenues for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. The following sections and the corresponding data table summarize the key SAR findings for different parts of the silvestrol scaffold.

The Cyclopenta[b]benzofuran Core

The tricyclic core is essential for the biological activity of silvestrol and its analogues. Modifications to this core structure generally lead to a significant loss of potency.

The Dioxanyloxy Ring at C6

The complex dioxanyloxy moiety at the C6 position is a distinguishing feature of silvestrol and is crucial for its high potency.[6] The stereochemistry of the substituents on this ring significantly influences activity. For instance, the configuration at the C-2‴ position plays a critical role in mediating biological activity.[4] Simplified analogues where this complex pseudo-sugar is replaced with chemically simpler moieties have been synthesized to improve drug-like properties, with some retaining excellent activity in biochemical and cellular translation assays.[7]

Substitutions on the Aromatic Rings

Modifications to the aromatic rings of the cyclopenta[b]benzofuran core have been explored to modulate activity and overcome drug resistance. For example, replacement of the C-4′ methoxy (B1213986) group with an electron-withdrawing group can increase the cytotoxicity of rocaglamide (B1679497) analogues.[4]

Quantitative Data on Silvestrol and its Analogues

The following table summarizes the in vitro cytotoxic activity (IC50 values) of silvestrol and a selection of its natural and synthetic analogues against various human cancer cell lines.

| Compound | Modification | Cell Line | IC50 (nM) | Reference |

| Silvestrol | - | LNCaP (Prostate) | ~10 | [8] |

| PC-3 (Prostate) | ~15 | [9] | ||

| HT-29 (Colon) | ~10 | [9] | ||

| HepG2 (Liver) | ~8 | [9] | ||

| MDA-MB-231 (Breast) | ~60 | [2] | ||

| Episilvestrol | 5‴-epimer of Silvestrol | Various | Potent | [7] |

| CR-31-B(-) | Synthetic Rocaglate | Various | Potent | [10] |

| FL3 | Synthetic Rocaglaol Analogue | HL60 (Leukemia), Hela (Cervical) | ~1 | [11] |

| Aglapervirisin A | Natural Analogue | HepG2 (Liver) | 8.0-15.0 | [9] |

| Amidino-Rocaglates | Synthetic Analogues | Various | Highly Potent | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of silvestrol analogues.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the silvestrol analogues for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

In Vitro Translation Inhibition Assay

-

System Setup: Use a rabbit reticulocyte lysate or a human cell-free in vitro translation system.

-

Reporter mRNA: Utilize a bicistronic reporter mRNA containing a cap-dependent reporter (e.g., Renilla luciferase) and a cap-independent IRES-driven reporter (e.g., Firefly luciferase).

-

Inhibition Reaction: Incubate the translation lysate with the silvestrol analogues at various concentrations.

-

Translation Initiation: Add the reporter mRNA and incubate for 60-90 minutes at 30°C to allow for protein synthesis.[12]

-

Luciferase Assay: Measure the activity of both luciferases using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the cap-dependent luciferase signal to the cap-independent luciferase signal. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[12]

eIF4A Helicase Activity Assay

-

Substrate Preparation: Prepare a radiolabeled or fluorescently labeled RNA duplex substrate with a 3' overhang.

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant eIF4A, ATP, and the appropriate reaction buffer.

-

Inhibitor Addition: Add the silvestrol analogues at various concentrations to the reaction mixture.

-

Helicase Reaction: Initiate the reaction by adding the RNA duplex substrate and incubate at 37°C for a defined period.

-

Product Separation: Separate the unwound single-stranded RNA from the duplex substrate using native polyacrylamide gel electrophoresis (PAGE).[13]

-

Data Analysis: Visualize and quantify the amount of unwound RNA. Calculate the percentage of helicase inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Silvestrol and its analogues modulate key signaling pathways involved in cancer cell proliferation and survival. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for screening eIF4A inhibitors.

Caption: Silvestrol-induced apoptotic pathway.

Caption: Silvestrol's effect on the PI3K/AKT/mTOR pathway.

Caption: Experimental workflow for screening eIF4A inhibitors.

Conclusion

The structure-activity relationships of silvestrol analogues provide a critical framework for the rational design of novel anti-cancer therapeutics. By understanding the contributions of different structural motifs to biological activity, researchers can develop new compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and pathway diagrams presented in this guide offer valuable resources for scientists engaged in the discovery and development of next-generation eIF4A inhibitors. Further exploration of the chemical space around the silvestrol scaffold holds immense promise for the future of targeted cancer therapy.

References

- 1. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic silvestrol analogues as potent and selective protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Simplified silvestrol analogues with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Silvestrol, a potential anticancer rocaglate derivative from Aglaia foveolata, induces apoptosis in LNCaP cells through the mitochondrial/apoptosome pathway without activation of executioner caspase-3 or -7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic Rocaglate Derivatives from Leaves of Aglaia perviridis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. is.muni.cz [is.muni.cz]

Silvestrol Aglycone: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silvestrol (B610840) aglycone has emerged as a significant synthetic analogue of the natural product silvestrol, a potent inhibitor of protein translation with promising anticancer activity. This technical guide provides a comprehensive overview of the discovery, or more accurately, the first synthesis, and initial biological and physicochemical characterization of silvestrol aglycone. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its initial characterization data. The mechanism of action, presumed to be consistent with that of silvestrol, involves the inhibition of the eIF4A RNA helicase, a critical component of the translation initiation machinery. This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug discovery who are interested in the development of novel translation inhibitors.

Introduction

The inhibition of protein synthesis is a compelling strategy in cancer therapy, as cancer cells often exhibit an elevated demand for protein production to sustain their rapid growth and proliferation. Silvestrol, a natural product isolated from plants of the genus Aglaia, has garnered significant attention for its potent and selective inhibition of translation initiation. It exerts its activity by targeting the DEAD-box RNA helicase eIF4A (eukaryotic initiation factor 4A). The structural complexity of silvestrol, however, presents challenges for its synthesis and development as a therapeutic agent. This has spurred interest in the synthesis of simplified and structurally related analogues. This compound, which lacks the dioxanyloxy moiety of the parent compound, represents a key synthetic analogue in this effort. Its initial characterization has provided valuable insights into the structure-activity relationships of this class of compounds.

Synthesis and Physicochemical Characterization

The "discovery" of this compound is best described as its first chemical synthesis, which was reported as part of a study focused on developing simplified analogues of silvestrol with improved drug-like properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core cyclopenta[b]benzofuran scaffold. While the specific, detailed, step-by-step protocol for the synthesis of the aglycone is proprietary to the research published by Liu et al. in 2012, the general approach is outlined below. The synthesis of the core structure is a key achievement in the total synthesis of silvestrol and its analogues.

Experimental Protocol: General Synthetic Strategy

The total synthesis of the silvestrol core, and by extension the aglycone, has been achieved through various routes. A common strategy involves a key photochemical [3+2] cycloaddition between a 3-hydroxyflavone (B191502) and a cinnamate (B1238496) derivative to construct the cyclopentabenzofuran core. This is followed by a series of transformations to introduce the correct stereochemistry and functional groups.

-

Starting Materials: Protected derivatives of a 3-hydroxyflavone and methyl cinnamate.

-

Key Reaction: A photochemical [3+2] cycloaddition to form the central five-membered ring.

-

Subsequent Steps: Base-induced α-ketol rearrangement, reduction, and deprotection steps to yield the core structure of this compound.

For the specific synthesis of this compound, the final step would involve ensuring the C6 position of the cyclopenta[b]benzofuran core bears a hydroxyl group, representing the "aglycone" form.

Physicochemical Characterization

The initial characterization of this compound involves a suite of spectroscopic techniques to confirm its structure and purity.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Data |

| Molecular Formula | C₂₇H₂₆O₈ |

| Molecular Weight | 478.49 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | Data not publicly available in detail. Expected to show characteristic signals for the aromatic protons of the benzofuran (B130515) and phenyl rings, the methoxy (B1213986) groups, and the protons of the cyclopenta moiety. |

| ¹³C NMR (CDCl₃) | Data not publicly available in detail. Expected to show signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the cyclopenta[b]benzofuran core. |

| Mass Spectrometry | Data not publicly available. Expected to show a molecular ion peak corresponding to the molecular weight. |

Experimental Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the accurate mass and confirm the elemental composition of the synthesized compound.

Biological Activity and Mechanism of Action

This compound has been evaluated for its ability to inhibit protein synthesis and cell proliferation, demonstrating that the core structure retains significant biological activity.

Inhibition of Protein Synthesis

The primary mechanism of action of silvestrol and its analogues is the inhibition of translation initiation. This is typically assessed using a luciferase reporter assay.

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line | Endpoint | Value | Reference |

| Protein Synthesis Inhibition | MDA-MB-231 | EC₅₀ (myc-LUC) | 10 nM | [1] |

| Protein Synthesis Inhibition | MDA-MB-231 | EC₅₀ (tub-LUC) | 200 nM | [1] |

| Cell Proliferation | MDA-MB-231 | E₅₀ (72 h) | 20 ± 10 nM | [1] |

Experimental Protocol: Luciferase Reporter Assay for Protein Synthesis Inhibition

This assay quantifies the inhibition of cap-dependent translation by measuring the expression of a luciferase reporter gene. A dual-luciferase system is often employed, with one luciferase gene under the control of a 5'-UTR that is highly dependent on eIF4A activity (e.g., the myc 5'-UTR), and a second luciferase (e.g., Renilla) under the control of a simple 5'-UTR (e.g., from the tubulin gene) as an internal control.

-

Cell Culture and Transfection: MDA-MB-231 human breast cancer cells are cultured in appropriate media. The cells are then transiently transfected with plasmids encoding the myc-LUC and tub-LUC reporter constructs.

-

Compound Treatment: Following transfection, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cell Lysis: After a defined incubation period (e.g., 24 hours), the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer.

-

Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer following the addition of the appropriate luciferase substrates.

-

Data Analysis: The ratio of myc-LUC to tub-LUC activity is calculated for each treatment condition. The EC₅₀ value, the concentration at which a 50% reduction in the myc-LUC/tub-LUC ratio is observed, is then determined.

Inhibition of Cancer Cell Proliferation

The antiproliferative activity of this compound is a direct consequence of its ability to inhibit protein synthesis.

Experimental Protocol: MDA-MB-231 Cell Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability and proliferation.

-

Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: The MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control cells. The E₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.

Mechanism of Action: Inhibition of eIF4A

The molecular target of silvestrol is the eIF4A RNA helicase. Silvestrol binds to eIF4A and clamps it onto mRNA, thereby stalling the scanning of the 43S preinitiation complex and inhibiting translation initiation. It is highly probable that this compound shares this mechanism of action, as it retains the core pharmacophore responsible for this activity.

Visualizations

Experimental Workflow: Protein Synthesis Inhibition Assay

Caption: Workflow for the dual-luciferase reporter assay.

Signaling Pathway: Inhibition of Translation Initiation

Caption: Mechanism of translation inhibition by this compound.

Conclusion

This compound is a key synthetic analogue of the natural product silvestrol. Its initial characterization has demonstrated that the core cyclopenta[b]benzofuran structure is sufficient for potent inhibition of protein synthesis and cancer cell proliferation. This technical guide has provided a summary of its synthesis, physicochemical characterization, and biological activity, along with detailed experimental protocols for its evaluation. The data presented herein underscore the potential of this compound and related compounds as leads for the development of novel anticancer therapeutics targeting the translation initiation machinery. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in preclinical models of cancer.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Silvestrol Aglycone

Abstract

Silvestrol (B610840) aglycone is a significant analogue of Silvestrol, a natural product isolated from plants of the genus Aglaia.[1][2][3] As a member of the cyclopenta[b]benzofuran flavagline family, it has garnered interest within the scientific community for its potent anticancer properties.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of Silvestrol aglycone, detailed experimental protocols, and an exploration of its mechanism of action through key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

This compound is a white to off-white solid.[1] Its core structure is a cyclopenta[b]benzofuran, which is characteristic of the flavagline class of compounds. The quantitative physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C27H26O8 | [1][5] |

| Molecular Weight | 478.49 g/mol | [1][5] |

| CAS Number | 960365-65-5 | [1][5][6] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (≥ 106 mg/mL) | [1] |

| Purity | ≥98% | [5] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |

| Storage (in Solvent) | -80°C for 2 years, -20°C for 1 year | [1] |

Experimental Protocols

The following sections detail the methodologies for the isolation, synthesis, and biological evaluation of this compound, based on established procedures for Silvestrol and its analogues.

Isolation and Characterization

Silvestrol and its analogues are naturally found in plants of the Aglaia genus.[2][3] The general procedure for their isolation involves bioassay-guided fractionation.

Protocol for Isolation:

-

Extraction: The plant material (e.g., stem bark of Aglaia foveolata) is air-dried, powdered, and extracted with a solvent such as chloroform (B151607) (CHCl3).[7]

-

Fractionation: The crude extract is subjected to column chromatography using silica (B1680970) gel.[2] A gradient of solvents (e.g., hexane-ethyl acetate) is used to separate the compounds based on polarity.

-

Purification: Fractions showing cytotoxic activity are further purified using high-performance liquid chromatography (HPLC) to yield pure compounds.

-

Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] The absolute stereochemistry can be confirmed by single-crystal X-ray diffraction.[3]

Total Synthesis

The total synthesis of Silvestrol and its analogues has been achieved by multiple research groups.[8][9] A key step in these synthetic routes often involves a photochemical [3+2] cycloaddition to construct the cyclopenta[b]benzofuran core.[9] The synthesis of this compound would proceed through a similar pathway, omitting the final glycosylation step or by chemical removal of the dioxanyloxy moiety from Silvestrol.

Cytotoxicity Assay

The anticancer activity of this compound is evaluated through cytotoxicity assays on various cancer cell lines.

Protocol for Differential Translation Assay:

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are cultured in appropriate media.[1]

-

Transfection: Cells are transfected with a luciferase reporter construct (e.g., tubulin 5'-UTR-luciferase).[1]

-

Treatment: The transfected cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).[1]

-

Lysis and Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The reduction in translation initiation is assessed, and the EC50 value is calculated.[1] this compound has shown EC50 values of 10 nM and 200 nM for myc-LUC and tub-LUC luciferase reporter protein translation, respectively.[1] It also inhibits the proliferation of MDA-MB-231 cells with an E50 of 20 ± 10 nM after 72 hours.[1]

Caption: Workflow for isolating, characterizing, and testing this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily by inhibiting protein translation, which in turn affects multiple downstream signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of Protein Translation

The primary molecular target of Silvestrol and its analogues is the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase.[4][10][11] By binding to eIF4A, this compound prevents the unwinding of complex secondary structures in the 5' untranslated regions (UTRs) of mRNAs. This leads to a selective inhibition of the translation of proteins with highly structured 5' UTRs, many of which are oncoproteins like Myc and cyclins.[1] This targeted inhibition of protein synthesis ultimately leads to cell cycle arrest and apoptosis.[4][12]

Induction of Apoptosis

This compound induces apoptosis through the intrinsic, or mitochondrial, pathway.[13][14] This process involves the disruption of the mitochondrial transmembrane potential, leading to the release of cytochrome c into the cytoplasm.[13][14] Released cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-2, which are key executioners of apoptosis.[13][14][15] Studies have shown that this can occur without the activation of the executioner caspases-3 or -7 in some cell lines.[13][14] The process is also associated with an increase in the pro-apoptotic protein Bak and phosphorylation of the anti-apoptotic protein Bcl-xl.[13][14]

Modulation of AKT/mTOR and ERK1/2 Signaling

Recent studies have demonstrated that Silvestrol can also inhibit the growth of cancer cells, such as glioblastoma, by downregulating key survival pathways like AKT/mTOR and ERK1/2.[16] Inhibition of these pathways further contributes to the reduction of cell proliferation and survival.[12][16]

Caption: this compound's mechanism of action in cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isolation and Characterization of Minor Analogues of Silvestrol and other Constituents from a Large-scale Recollection of Aglaia foveolata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silvestrol and episilvestrol, potential anticancer rocaglate derivatives from Aglaia silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotuva.com [biotuva.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. Isolation and characterization of minor analogues of silvestrol and other constituents from a large-scale re-collection of Aglaia foveolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Total synthesis of the potent anticancer Aglaia metabolites (-)-silvestrol and (-)-episilvestrol and the active analogue (-)-4'-desmethoxyepisilvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Silvestrol (CAS 697235-38-4) | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Silvestrol, a potential anticancer rocaglate derivative from Aglaia foveolata, induces apoptosis in LNCaP cells through the mitochondrial/apoptosome pathway without activation of executioner caspase-3 or -7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vivo Use of Silvestrol in Animal Models

Important Note for Researchers: The current body of scientific literature provides extensive in vivo data for Silvestrol (B610840) . To date, there is a notable lack of published in vivo studies specifically utilizing Silvestrol aglycone . Therefore, the following application notes and protocols are based on the comprehensive research conducted with Silvestrol. Researchers interested in the aglycone form should consider these protocols as a starting point, with the caveat that formulation, dosage, and efficacy may differ significantly.

Introduction

Silvestrol is a natural cyclopenta[b]benzofuran flavagline isolated from the plants of the Aglaia genus.[1] It is a potent anticancer agent that functions as a specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein translation.[2][3] By targeting eIF4A, Silvestrol selectively inhibits the translation of mRNAs with complex 5' untranslated regions, which often encode for proteins involved in cell proliferation and survival, such as Mcl-1, cyclin D1, and c-Myc.[4][5] This mechanism leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth, making Silvestrol a promising candidate for cancer therapy.[1][6]

Data Presentation

The following tables summarize quantitative data from various in vivo studies using Silvestrol in animal models.

Table 1: Overview of In Vivo Animal Models for Silvestrol Studies

| Cancer Type | Animal Model | Cell Line/Tumor Model | Key Findings | Reference(s) |

| Leukemia | Eμ-Tcl-1 transgenic mice | Spontaneous CD5+/CD19+ B-cell lymphocytosis | Significant reduction in B-cells. | [4] |

| SCID mice | 697 xenograft (ALL) | Significantly extended survival. | [4] | |

| Nude mice | MV4-11 xenograft (AML) | Increased median survival time. | [1] | |

| P388 murine leukemia model | P388 cells | Promising antitumor activity without significant weight loss. | [4][6] | |

| Prostate Cancer | Murine xenograft | PC-3 cells | Inhibition of tumor growth. | [4] |

| Breast Cancer | Human xenograft model | N/A | Significant anticancer activity. | [1] |

| Hepatocellular Carcinoma | Orthotopic human HCC xenograft in nude mice | N/A | Anti-tumor effect as a single agent. | [1] |

| Mantle Cell Lymphoma | N/A | N/A | Depletion of D-cyclins at low doses. | [1] |

Table 2: Pharmacokinetics and Dosing of Silvestrol in Mice

| Parameter | Route of Administration | Dosage | Vehicle/Formulation | Key Observations | Reference(s) |

| Bioavailability | Intraperitoneal (IP) | 5 mg/kg | 30% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 100% systemic availability. | [7][8] |

| Intravenous (IV) | 5 mg/kg | 30% HP-β-CD | N/A | [7][8] | |

| Oral (PO) | 25 mg/kg | 30% HP-β-CD | 1.7% bioavailability. | [7][8] | |

| Maximum Concentration (Cmax) | IV | 5 mg/kg | 30% HP-β-CD | 1,574 ± 412 nM | [7] |

| IP | 5 mg/kg | 30% HP-β-CD | 747 ± 276 nM | [7] | |

| PO | 25 mg/kg | 30% HP-β-CD | 10 ± 2 nM | [7] | |

| Efficacy Studies | IP | 1.5 mg/kg/day for 5 days, for 2 weeks | Saline (<1% DMSO) | Significant B-cell reduction in Eμ-Tcl-1 mice. | [4] |